molecular formula C11H11ClINO B1461022 5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide CAS No. 1147703-11-4

5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide

Cat. No. B1461022
CAS RN: 1147703-11-4
M. Wt: 335.57 g/mol
InChI Key: BMEVGPLNFIYACB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Solid-State Structure Analysis

The structural study of glibenclamide, a compound with a somewhat similar structure to the one , revealed its conformation in both solution and solid states without undergoing tautomerization under melting conditions. This kind of analysis is crucial for understanding the physical and chemical properties of pharmaceutical compounds (Sanz et al., 2012).

Molecular Refraction and Polarizability

Research on the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate focused on its density and refractive index to study its molar refractivity and polarizability in different solutions. These properties are essential for understanding the drug's interaction with light and its electronic properties, which can be relevant for various scientific applications (Sawale et al., 2016).

Synthesis and Docking Studies

The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and their evaluation as antidiabetic agents demonstrate the compound's potential in therapeutic applications. Molecular docking and dynamic simulation studies further provide insights into the compound's interactions with biological targets, contributing to drug design and development (Thakral et al., 2020).

Ring-opening Reactions

The study on donor-acceptor cyclopropanes using iodobenzene dichloride for ring-opening 1,3-dichlorination shows the chemical reactivity and potential synthetic utility of compounds with similar functional groups. Such reactions are fundamental in organic synthesis, leading to the creation of various complex molecules (Garve et al., 2014).

Hydrogel Characterization

The structural analysis of chitosan-glibenclamide hydrogels using theoretical calculations and spectroscopy highlights the importance of molecular interactions in the development of drug delivery systems. Understanding these interactions helps in designing more effective and targeted therapeutic applications (Delgadillo-Armendariz et al., 2014).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. It could involve binding to specific receptors, inhibition of enzymes, or disruption of cellular processes .

Safety and Hazards

This involves studying the toxicity of the compound and its impact on human health and the environment. It includes information on handling, storage, and disposal .

Future Directions

This involves predicting or suggesting future research directions. It could include potential applications, modifications to improve efficacy, or studies to better understand the mechanism of action .

properties

IUPAC Name

5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClINO/c12-8-3-4-10(13)9(5-8)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEVGPLNFIYACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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